![molecular formula C17H20N4O5S B2965035 N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1207008-84-1](/img/structure/B2965035.png)
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as APSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APSPA is a sulfonamide derivative and has been studied extensively for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
作用機序
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in the body, and its inhibition can lead to a decrease in tumor growth and inflammation. N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and COX-2, leading to a decrease in tumor growth and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.
実験室実験の利点と制限
One advantage of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its ability to inhibit the activity of carbonic anhydrase and COX-2, making it a potential candidate for the treatment of cancer and inflammation. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe candidate for further study. However, one limitation of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of more soluble forms of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may improve its efficacy as a therapeutic agent.
合成法
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate to form N-(4-sulfamoylphenyl)-2-bromoacetamide. This intermediate is then reacted with propyl 6-oxo-1,6-dihydropyrimidine-2-carboxylate to form the final product, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been optimized to improve yield and purity, making it a viable candidate for further study.
科学的研究の応用
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro, making it a potential candidate for the treatment of various diseases. Additionally, N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the progression of certain cancers. These findings suggest that N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may have potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-3-4-14-9-17(24)21(11-18-14)10-16(23)19-13-5-7-15(8-6-13)27(25,26)20-12(2)22/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIYXQMPFCUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。